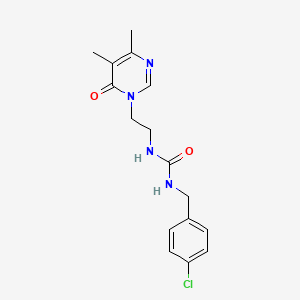

3-((3-氯吡啶-4-基)氧基)-N-乙基哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

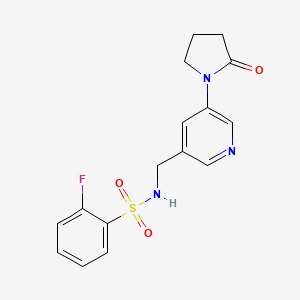

The compound 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide is a chemical entity that appears to be related to various research areas, including crystal engineering, synthesis of bioactive molecules, and studies of nucleophilic displacement reactions. While the exact compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their chemical behavior.

Synthesis Analysis

The synthesis of related compounds involves the reaction of pyridine derivatives with other chemical entities. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimal conditions . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful optimization of conditions to achieve high yield and purity.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques such as IR, 1H NMR, and HRMS . These techniques provide detailed information about the molecular framework and functional groups present in the compound. The structure of 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide would likely be elucidated using similar methods, ensuring the correct assembly of the molecule.

Chemical Reactions Analysis

Chemical reactions involving related compounds show that they can participate in nucleophilic displacement reactions. For example, 3-chloro-1-ethylpiperidine undergoes nucleophilic displacement reactions to give an ambident bicyclic aziridinium ion, which then reacts with nucleophiles to yield pyrrolidine and piperidine isomers . This suggests that the compound may also undergo similar nucleophilic reactions, potentially leading to a variety of products depending on the reaction conditions and the nucleophiles involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of a carboxamide group and a pyridine N-oxide in the structure can lead to specific hydrogen bonding and C-H...O interactions, which can be exploited in crystal engineering and the synthesis of pharmaceutical cocrystals . The compound 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide would also be expected to exhibit unique properties based on its functional groups, which could affect its solubility, stability, and reactivity.

科学研究应用

合成与优化

改进的合成技术:已经对类似化合物的合成进行了研究,如 2-氯-N-(2-氯-4-甲基吡啶-3-基)吡啶-3-甲酰胺,重点是优化反应条件以获得更好的产率和纯度 (杨宪松,2007)。

简便的合成方法:已经开发出一种用于甲酰胺衍生物的方便合成方法,这可能与目标化合物的合成相关 (K. 小林等人,2009)。

化学性质和反应

水介导合成:已经使用水介导的合成方法对类似化合物(例如 6-氨基-5-氰基-2-氧代-N-(吡啶-2-基)-4-(对甲苯基)-2H-[1,2'-联吡啶]-3-甲酰胺)进行了研究,这可能会提供对生态友好和高效合成工艺的见解 (R. 杰亚拉詹等人,2019)。

结构表征和分析:已经对与目标化合物结构相似的化合物的晶体结构和生物活性进行了研究,为它们的潜在应用和相互作用机制提供了见解 (李等人,2015)。

潜在治疗和生物应用

Met 激酶超家族抑制剂:研究已经确定与靶标相似的化合物是 Met 激酶超家族的有效抑制剂,表明在肿瘤学中可能的治疗应用 (G. M. 施罗德等人,2009)。

甘氨酸转运蛋白 1 抑制:已经确定一些与靶标在结构上相关的化合物是甘氨酸转运蛋白 1 抑制剂,表明潜在的神经学应用 (山本修司等人,2016)。

作用机制

安全和危害

属性

IUPAC Name |

3-(3-chloropyridin-4-yl)oxy-N-ethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2/c1-2-16-13(18)17-7-3-4-10(9-17)19-12-5-6-15-8-11(12)14/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPZVYTVGQLXDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3002602.png)

![3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone](/img/structure/B3002603.png)

![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3002605.png)

![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3002610.png)

![Naphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B3002612.png)

![3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B3002615.png)

![1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole](/img/structure/B3002617.png)